2-Amino-5-diethylaminopentane

Description

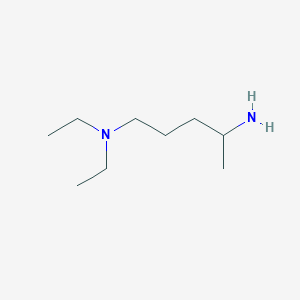

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPCBAYULRXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870486 | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals. | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

140-80-7 | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-1,4-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novoldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novoldiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopentyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVOLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMT2PBF1DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-diethylaminopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-diethylaminopentane, also known by synonyms such as Novoldiamine and N¹,N¹-Diethyl-1,4-pentanediamine, is a diamine of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably antimalarial drugs like quinacrine (B1676205) and chloroquine.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine odor.[3][4] It is soluble in water and organic solvents such as alcohol.[4] A detailed summary of its chemical identifiers and physicochemical properties is provided in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine |

| CAS Number | 140-80-7[1][2] |

| Molecular Formula | C₉H₂₂N₂[1][2] |

| Molecular Weight | 158.28 g/mol [1][2] |

| Synonyms | Novoldiamine, 4-Amino-1-diethylaminopentane, 1-Diethylamino-4-aminopentane[1][2] |

| InChI Key | CAPCBAYULRXQAN-UHFFFAOYSA-N[5] |

| Canonical SMILES | CCN(CC)CCCC(C)N[5] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless liquid[3][4] |

| Boiling Point | 200-210 °C[4] |

| Melting Point | -50 °C |

| Density | 0.817 g/mL at 25 °C |

| Refractive Index | n20/D 1.4429 |

| pKa (Predicted) | 10.81 ± 0.35[4] |

| Solubility | Soluble in water and alcohol[4] |

Synthesis and Reactivity

Synthesis Overview

The synthesis of this compound can be achieved through various routes. A common industrial method involves the amination of 5-diethylamino-2-pentanone (B86192). This can be accomplished under hydrogenation conditions, by hydrogenating the corresponding oxime, or by the amination of 5-diethylamino-2-pentanol.[1] The diamine's structure, featuring both a primary and a tertiary amine, makes it a versatile building block in organic synthesis.

Reactivity Profile

This compound exhibits typical reactivity for a primary amine. It neutralizes acids in exothermic reactions to form salts.[1][3] It is incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[1][3] In combination with strong reducing agents, such as hydrides, it may generate flammable gaseous hydrogen.[1]

Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be described based on published methodologies for similar compounds. The following is a representative, conceptual protocol for the reductive amination of 5-diethylamino-2-pentanone.

Objective: To synthesize this compound from 5-diethylamino-2-pentanone via reductive amination.

Materials:

-

5-diethylamino-2-pentanone

-

Ammonia (B1221849) (in a suitable solvent, e.g., ethanol)

-

Raney Nickel or other suitable hydrogenation catalyst

-

Hydrogen gas

-

Anhydrous sodium sulfate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for salt formation and purification, if desired)

-

Sodium hydroxide (B78521) (for neutralization)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Rotary evaporator

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 5-diethylamino-2-pentanone in an excess of a solution of ammonia in ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with nitrogen gas, then introduce hydrogen gas to the desired pressure.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent and excess ammonia from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

¹H NMR (CDCl₃, 400 MHz):

-

Chemical shifts and multiplicities would be expected to correspond to the diethylamino group, the pentane (B18724) backbone, and the primary amino group. Key signals would include triplets and quartets for the ethyl groups, multiplets for the methylene (B1212753) protons of the pentane chain, a multiplet for the methine proton at the C2 position, and a broad singlet for the NH₂ protons.

¹³C NMR (CDCl₃):

-

The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with chemical shifts characteristic of aliphatic amines.

Application in Drug Development: A Precursor to Chloroquine

As a key intermediate, the primary utility of this compound in drug development is in the synthesis of more complex molecules. A prominent example is its use in the final steps of the synthesis of Chloroquine, a widely used antimalarial drug. The logical workflow for this application is outlined below.

Caption: From intermediate to API.

Signaling Pathway of Chloroquine

While this compound itself is not known to have a direct role in biological signaling, its end-product, Chloroquine, has a well-documented mechanism of action as an antimalarial agent. Understanding this pathway is crucial for drug development professionals working with this intermediate. Chloroquine's primary mode of action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

Caption: Chloroquine's antimalarial action.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its significance in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs, underscores the need for a thorough understanding of its characteristics and reactivity. This guide provides a consolidated resource for researchers and drug development professionals, offering key data and conceptual frameworks for the synthesis and application of this versatile diamine.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-5-diethylaminopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of 2-Amino-5-diethylaminopentane, a key chemical intermediate in various synthetic processes, notably in the pharmaceutical industry for the production of antimalarial drugs.[1] This document consolidates essential data, outlines standard experimental methodologies for its characterization, and presents a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid with a faint amine odor.[1][2][3] It is recognized for its solubility in water and alcohol.[1][4] The compound is classified as a combustible material that may burn but does not ignite readily.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 140-80-7 | [4][5] |

| Molecular Formula | C₉H₂₂N₂ | [1][3][4][5][6] |

| Molecular Weight | 158.28 g/mol | [4][5][6] |

| Boiling Point | 200-210 °C (approx.)101 °C / 37 mmHg | [1][4] |

| Melting Point | -50 °C37.5 °C (estimate)42-44 °C | [1][4][2] |

| Density | 0.817 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4429 | [4] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| pKa (Predicted) | 10.81 ± 0.35 | [1][4] |

| Water Solubility | Soluble | [1] |

Experimental Protocols for Physical Characterization

While specific experimental documentation for the characterization of this compound is not extensively published, the following are standard methodologies employed for determining the key physical properties listed above.

1. Determination of Boiling Point: The boiling point is typically determined using methods such as distillation under atmospheric or reduced pressure. A sample of the liquid is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For higher boiling point liquids or to prevent decomposition, vacuum distillation is employed, and the boiling point is reported at a specific pressure.

2. Determination of Melting Point: For substances that are solid at room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystallized substance is placed in a capillary tube and heated. The temperature range over which the substance transitions from a solid to a liquid is recorded. Given the low melting point of this compound, this would be determined using a cryostat or a similar low-temperature apparatus.

3. Measurement of Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the liquid at a specific temperature, typically 25 °C.

4. Measurement of Refractive Index: The refractive index is determined using a refractometer, most commonly an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance. This measurement is temperature-dependent and is usually reported at 20 °C with the sodium D-line (n20/D).

5. Flash Point Determination: The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Cleveland open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid will ignite.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a chemical intermediate like this compound.

Caption: General workflow for the characterization of a chemical intermediate.

Concluding Remarks

The data and methodologies presented in this guide provide a foundational understanding of the physical characteristics of this compound. This information is critical for its handling, application in synthesis, and for ensuring the quality and consistency of downstream products in research and drug development. As a key building block, a thorough understanding of its physical properties is paramount for its effective utilization.

References

An In-depth Technical Guide to Novoldiamine (CAS 140-80-7): A Core Intermediate in Antimalarial Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novoldiamine, identified by CAS number 140-80-7, is a critical chemical intermediate, formally known as N¹,N¹-Diethyl-1,4-pentanediamine. While not an active pharmaceutical ingredient (API) itself, its core structure forms the essential side chain of several pivotal antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine (B89500), and mepacrine. This technical guide provides a comprehensive overview of Novoldiamine, focusing on its synthesis, physicochemical properties, and its significant role in the production of these key pharmaceuticals. The document details experimental protocols for its synthesis and its subsequent conversion into APIs. Furthermore, it elucidates the mechanisms of action and signaling pathways of the final drug products, thereby highlighting the contribution of the Novoldiamine moiety to their therapeutic effects. This guide is intended to be a valuable resource for researchers and professionals involved in antimalarial drug discovery and development.

Introduction

Novoldiamine (CAS 140-80-7) is a diamine that has historically played a crucial role in medicinal chemistry, particularly in the development of synthetic antimalarials. Its structural features are key to the efficacy of the 4-aminoquinoline (B48711) and acridine (B1665455) classes of antimalarial drugs. The diethylaminoalkyl side chain, for which Novoldiamine is the precursor, is fundamental to the mechanism of action of these drugs, influencing their accumulation in the parasite's food vacuole and their interaction with heme. Understanding the chemistry and synthesis of Novoldiamine is therefore essential for the development of new and improved antimalarial agents.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of Novoldiamine is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 140-80-7 | [1][2][3][4] |

| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine | [1][4] |

| Synonyms | 1-diethylamino-4-aminopentane, 4-amino-1-diethylaminopentane, 2-amino-5-diethylaminopentane | [1][4][5] |

| Molecular Formula | C₉H₂₂N₂ | [1][4] |

| Molecular Weight | 158.28 g/mol | [1][4] |

| Appearance | Colorless liquid with an amine odor | [1][5] |

| Boiling Point | 200-200.5 °C at 753 mmHg | [1] |

| Density | 0.819 g/cm³ at 20-26 °C | [1] |

| Refractive Index | 1.4403 at 26 °C | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

Toxicological Profile

Novoldiamine is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Description | Reference(s) |

| Toxicity | Toxic by ingestion, inhalation, and skin absorption. | [5] |

| Irritation | Irritating to skin and eyes. | [5] |

| GHS Classification | Causes severe skin burns and eye damage. | [5] |

| Handling | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation. | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Novoldiamine and its subsequent use in the preparation of chloroquine and hydroxychloroquine.

Synthesis of Novoldiamine from Levulinic Acid

A scalable and efficient synthesis of Novoldiamine can be achieved from levulinic acid, a biomass-derived starting material.[7][8][9]

Experimental Workflow: Synthesis of Novoldiamine

Caption: Workflow for the synthesis of Novoldiamine from levulinic acid.

Protocol:

-

Acid-Amine Coupling: Levulinic acid is coupled with a secondary amine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This reaction is typically carried out in an appropriate solvent like THF at room temperature.[7][8][9]

-

Oxime Formation: The resulting keto-amide is then converted to its corresponding oxime by reacting with hydroxylamine hydrochloride in a suitable solvent system, such as an ethanol/water mixture, with heating.[7][8][9]

-

One-Pot Reduction: The oxime-amide intermediate undergoes a one-pot reduction of both the oxime and amide functionalities using a reducing agent like borane-tetrahydrofuran (B86392) complex to yield Novoldiamine.[7][8][9]

Synthesis of Chloroquine from Novoldiamine

The classical synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline (B193633) with Novoldiamine.[10][11]

Experimental Workflow: Synthesis of Chloroquine

Caption: Synthesis of Chloroquine via condensation of 4,7-dichloroquinoline and Novoldiamine.

Protocol:

-

Condensation: 4,7-dichloroquinoline is reacted with Novoldiamine (1-diethylamino-4-aminopentane) at an elevated temperature.[10] The reaction can be carried out neat or in the presence of a high-boiling solvent.

-

Purification: The resulting crude chloroquine is then purified, often by conversion to its phosphate (B84403) salt followed by recrystallization.

Synthesis of Hydroxychloroquine

Hydroxychloroquine is synthesized by condensing 4,7-dichloroquinoline with hydroxynovaldiamine (2-((4-aminopentyl)(ethyl)amino)ethan-1-ol).[7][11][12][13][14]

Protocol:

-

Condensation: 4,7-dichloroquinoline is reacted with hydroxynovaldiamine. The reaction can be performed neat or in a suitable solvent at elevated temperatures. Some procedures utilize a base such as triethylamine (B128534) and potassium carbonate to facilitate the reaction.[7][11][12][13][14]

-

Workup and Purification: After the reaction is complete, the mixture is worked up, and the crude hydroxychloroquine is purified, often by conversion to its sulfate (B86663) salt and subsequent recrystallization.

Role of the Novoldiamine Core in the Mechanism of Action of Antimalarials

The Novoldiamine side chain is integral to the antimalarial and immunomodulatory effects of chloroquine and hydroxychloroquine.

Antimalarial Mechanism of Action

The primary antimalarial action of drugs containing the Novoldiamine side chain, such as chloroquine, occurs in the acidic food vacuole of the Plasmodium parasite.

Signaling Pathway: Antimalarial Action of Chloroquine

Caption: Mechanism of antimalarial action of Chloroquine.

As weak bases, these drugs diffuse into the parasite's acidic food vacuole and become protonated, leading to their accumulation to high concentrations (ion trapping). This concentrated drug then interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. Specifically, it inhibits the polymerization of heme into non-toxic hemozoin. The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.

Immunomodulatory Mechanism of Action

In autoimmune diseases, hydroxychloroquine exerts its effects through several immunomodulatory mechanisms.

Signaling Pathway: Immunomodulatory Action of Hydroxychloroquine

Caption: Immunomodulatory mechanism of Hydroxychloroquine.

By accumulating in lysosomes and endosomes, hydroxychloroquine increases the pH of these organelles. This interferes with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, a key step in the activation of T-cells. Additionally, it inhibits Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of self-nucleic acids in autoimmune diseases. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[15]

Pharmacokinetics of Chloroquine and Hydroxychloroquine

The pharmacokinetic properties of chloroquine and hydroxychloroquine are complex and characterized by a large volume of distribution and a long terminal half-life.

| Parameter | Chloroquine | Hydroxychloroquine | Reference(s) |

| Bioavailability | ~89% | ~74% | [16][17] |

| Time to Peak Plasma Concentration | 1-6 hours | 3-5 hours | [16][18] |

| Plasma Protein Binding | ~60% | Not specified | [19] |

| Volume of Distribution | 200-800 L/kg | Up to 44,257 L | [17][19] |

| Metabolism | Hepatic (CYP enzymes) to active metabolites (desethylchloroquine, bisdesethylchloroquine) | Hepatic | [19] |

| Elimination Half-life | 20-60 days | ~40 days | [17][19] |

Conclusion

Novoldiamine (CAS 140-80-7) is a cornerstone intermediate in the synthesis of several historically and clinically significant antimalarial and immunomodulatory drugs. Its unique diamine side chain is fundamental to the therapeutic efficacy of chloroquine, hydroxychloroquine, and mepacrine. This technical guide has provided a detailed overview of Novoldiamine's synthesis, its physicochemical and toxicological properties, and its critical role in the production of these important medicines. The elucidation of the mechanisms of action of the final drug products underscores the importance of the Novoldiamine core in modern drug development. This information serves as a valuable resource for chemists and pharmacologists working on the discovery and synthesis of new therapeutic agents.

References

- 1. Novoldiamine [drugfuture.com]

- 2. Novoldiamine | C9H22N2 | CID 78953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novoldiamine | CAS#:140-80-7 | Chemsrc [chemsrc.com]

- 4. 1,4-Pentanediamine, N1,N1-diethyl- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. Item - A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Process For Preparation Of Hydroxy Novaldiamine [quickcompany.in]

- 13. Hydroxychloroquine (HCQ)and its Synthetic Precursors: A Review | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-diethylaminopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Amino-5-diethylaminopentane (CAS No. 140-80-7). This diamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably antimalarial drugs such as quinacrine.[1][2] This document consolidates available data on its chemical identity, properties, and known synthetic routes. It is intended to serve as a technical resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Identity and Molecular Structure

This compound is an aliphatic diamine featuring a primary amine at the 2-position and a tertiary amine at the 5-position of a pentane (B18724) backbone.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 140-80-7[4] |

| Molecular Formula | C₉H₂₂N₂[3][4] |

| Molecular Weight | 158.28 g/mol [4] |

| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine[4] |

| Common Synonyms | Novoldiamine, 4-Amino-1-(diethylamino)pentane[2] |

| SMILES String | CCN(CC)CCCC(C)N[4] |

| InChI Key | CAPCBAYULRXQAN-UHFFFAOYSA-N[4] |

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Physicochemical Properties

This compound is a colorless liquid under standard conditions and is soluble in water and alcohol.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 201 °C | [2] |

| Melting Point | -50 °C | [3] |

| Density | 0.817 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4429 | [4] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| pKa (predicted) | 10.81 ± 0.35 | [3] |

| Water Solubility | Soluble | [3] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through multi-step chemical reactions designed for high purity and yield. Two common manufacturing pathways have been identified.

Synthesis from 5-Diethylamino-2-pentanone

One established method involves the reductive amination of 5-diethylamino-2-pentanone.[5] This process typically involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst.

Experimental Protocol: Reductive Amination (General)

-

Reaction Setup: The ketone precursor, 5-diethylamino-2-pentanone, is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor.

-

Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or a supported palladium or platinum catalyst, is added to the mixture.

-

Ammonia Introduction: Anhydrous ammonia is introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated and stirred. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield this compound.

Synthesis from Ethyl Levulinate and Diethylamine

Another documented synthetic route begins with the reaction of ethyl levulinate and diethylamine. This pathway involves the formation of an amide intermediate, which is subsequently subjected to hydrogenation and amination to yield the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-diethylaminopentane (Novaldiamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-diethylaminopentane, also known as Novaldiamine, is a crucial diamine intermediate in the synthesis of several important active pharmaceutical ingredients (APIs), including the antimalarial drugs chloroquine (B1663885) and hydroxychloroquine. This technical guide provides a detailed overview of the primary and most scalable synthetic pathways to this key intermediate. The focus is on providing comprehensive experimental protocols, quantitative data, and a clear visualization of the reaction workflows to aid researchers and professionals in the development and scale-up of Novaldiamine synthesis. The methodologies presented are based on established and recently developed scalable processes, with a particular emphasis on a highly efficient route starting from the bio-renewable feedstock, levulinic acid.

Introduction

The synthesis of this compound (Novaldiamine) is of significant interest to the pharmaceutical industry due to its role as a key building block for various therapeutic agents. The efficiency, scalability, and economic viability of its synthesis are critical factors in the overall production of the final drug substances. This guide details the most relevant and practical synthetic routes, providing in-depth experimental procedures and associated data to support research and development activities.

Primary Synthesis Pathway: From Levulinic Acid

A highly efficient and scalable process for the synthesis of Novaldiamine has been developed starting from levulinic acid, a readily available platform chemical derivable from biomass.[1] This three-step synthesis is advantageous due to its use of a renewable starting material and its amenability to large-scale production.[1]

Logical Workflow for Synthesis from Levulinic Acid

Caption: Synthesis of Novaldiamine from Levulinic Acid.

Experimental Protocols

Step 1: Synthesis of N,N-diethyl-4-oxopentanamide [1]

-

Materials:

-

Levulinic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Diethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of levulinic acid (1 equivalent) in anhydrous THF, add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Add diethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography to yield N,N-diethyl-4-oxopentanamide.

-

Step 2: Synthesis of N,N-diethyl-4-(hydroxyimino)pentanamide [1]

-

Materials:

-

N,N-diethyl-4-oxopentanamide

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve N,N-diethyl-4-oxopentanamide (1 equivalent) in a 2:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 8 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give N,N-diethyl-4-(hydroxyimino)pentanamide, which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound (Novaldiamine) [1]

-

Materials:

-

N,N-diethyl-4-(hydroxyimino)pentanamide

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (B78521) (for work-up)

-

-

Procedure:

-

Dissolve N,N-diethyl-4-(hydroxyimino)pentanamide (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (1M solution in THF, 5-6 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Stir the mixture for 1 hour, then basify with a concentrated solution of sodium hydroxide to pH > 12.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Quantitative Data

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1 | N,N-diethyl-4-oxopentanamide | C₉H₁₇NO₂ | 171.24 | 95 | - |

| 2 | N,N-diethyl-4-(hydroxyimino)pentanamide | C₉H₁₈N₂O₂ | 186.25 | 93 | - |

| 3 | This compound | C₉H₂₂N₂ | 158.29 | 86 | Colorless liquid |

Alternative Synthesis Pathways

While the levulinic acid route is highly efficient, other pathways to Novaldiamine have also been established. These routes may be advantageous depending on the availability of starting materials and specific process requirements.

Synthesis from γ-Valerolactone

This pathway involves the aminolysis of γ-valerolactone with diethylamine to form an intermediate alcohol, which is then converted to Novaldiamine.[2][3]

Caption: Synthesis of Novaldiamine from γ-Valerolactone.

Synthesis from 1-diethylaminopentan-4-one

A conventional method involves the reductive amination of 1-diethylaminopentan-4-one. This can be achieved either directly with ammonia (B1221849) or through the formation and subsequent reduction of the corresponding oxime.

Caption: Synthesis of Novaldiamine from 1-diethylaminopentan-4-one.

Conclusion

The synthesis of this compound (Novaldiamine) can be accomplished through several viable routes. The pathway commencing from levulinic acid stands out as a particularly robust and scalable method, benefiting from the use of a bio-based starting material. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for chemists and engineers working on the synthesis of this pharmaceutically important intermediate, facilitating both laboratory-scale research and process development for industrial applications.

References

Commercial Preparation of Novoldiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Novoldiamine is a critical diamine intermediate, primarily recognized for its role in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antimalarial drugs chloroquine (B1663885) and hydroxychloroquine. The commercial preparation of Novoldiamine has evolved from complex, multi-step processes to more efficient and scalable methods. This guide provides an in-depth analysis of the primary commercial synthesis routes for Novoldiamine, including detailed experimental protocols and quantitative data. It also clarifies the ambiguity surrounding the chemical identity of "Novoldiamine," as the term has been applied to at least two distinct chemical structures in scientific and commercial literature. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.

Clarification of the Chemical Identity of "Novoldiamine"

The term "Novoldiamine" can be ambiguous and has been used to refer to two primary compounds:

-

N,N'-diethyl-1,5-pentanediamine (CAS No. 140-80-7): This aliphatic diamine is the key side chain precursor for the synthesis of antimalarial drugs like Chloroquine and Quinacrine. This is the most common and commercially significant compound referred to as Novoldiamine in the context of pharmaceutical manufacturing.

-

1,5-Bis(4-aminophenoxy)pentane (B1667414) (CAS No. 2391-56-2): This aromatic diamine is primarily used as a monomer in the production of high-performance polymers such as polyimides.

This guide will focus on the commercial preparation of N,N'-diethyl-1,5-pentanediamine , hereafter referred to as Novoldiamine, due to its direct relevance to drug development and the greater availability of synthetic information.

Commercial Synthesis of Novoldiamine (N,N'-diethyl-1,5-pentanediamine)

The commercial production of Novoldiamine has shifted towards more efficient and sustainable methods. The most prominent modern approach utilizes levulinic acid, a bio-based platform chemical, while older methods relied on petrochemical feedstocks.

Synthesis from Levulinic Acid

A highly efficient and scalable process for the synthesis of Novoldiamine has been developed starting from levulinic acid, which is readily available from natural feedstocks.[1][2] This method is favored for its use of a renewable starting material and environmentally friendly solvents.[2]

Experimental Protocol:

The key steps in this process involve the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of the resulting oxime-amide to yield the target diamine.[3]

-

Acid-Amine Coupling: Levulinic acid is reacted with a secondary amine, such as diethylamine (B46881), in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).[3] This step forms an amide intermediate.

-

Oxime Formation: The ketone group of the amide intermediate is then converted to an oxime.

-

One-Pot Reduction: The oxime and amide functionalities are reduced in a single step to yield Novoldiamine.[3]

Quantitative Data:

While specific yields for each step are not detailed in the provided search results, the overall process is described as "highly efficient" and scalable to a pilot level.[2]

Historical Commercial Synthesis

An older, more complex commercial synthesis of Novoldiamine starts from 2-diethylaminoethanol and ethyl acetoacetate (B1235776).[4] This method is generally considered less efficient and is not as commonly practiced today.[4]

Experimental Protocol:

-

Formation of 2-chlorotriethylamine (A): 2-diethylaminoethanol is reacted with thionyl chloride.[4]

-

Formation of the Sodium Derivative of Ethyl Acetoacetate (B): Ethyl acetoacetate is treated with sodium ethoxide.[4]

-

Condensation: The two intermediates, A and B, are condensed to form an ester intermediate.[4]

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed and then decarboxylated to produce 5-diethylamino-2-pentanone (B86192) (C).[4]

-

Reductive Amination: The final step involves the hydrogenation of 5-diethylamino-2-pentanone in the presence of ammonia (B1221849) to yield Novoldiamine.[4]

Quantitative Data:

Alternative Synthetic Strategies

Other synthetic routes to Novoldiamine have also been explored:

-

From γ-valerolactone: This approach involves the reaction of γ-valerolactone with diethylamine to produce 5-diethylamino-2-pentanol, which is then converted to Novoldiamine in a two-step sequence.[1]

-

From 5-chloro-2-pentanone: In this strategy, the ketone is first protected as a cyclic ketal using ethylene (B1197577) glycol. The resulting intermediate is then condensed with 2-(ethylamino)ethanol.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways for Novoldiamine.

Caption: Synthesis of Novoldiamine from Levulinic Acid.

Caption: Historical Commercial Synthesis of Novoldiamine.

Signaling Pathways and Biological Activity

There is a notable lack of information in the public domain regarding the specific signaling pathways of Novoldiamine itself. Its primary role is that of a synthetic intermediate. The biological activity of the final drug products, such as chloroquine, which include the Novoldiamine side chain, are well-documented and involve mechanisms like the inhibition of heme polymerization in malaria parasites and modulation of lysosomal pH. However, these activities are attributed to the entire drug molecule and not to the Novoldiamine fragment alone.

Conclusion

The commercial preparation of Novoldiamine has seen significant advancements, moving towards more sustainable and efficient synthetic routes. The synthesis starting from levulinic acid represents the current state-of-the-art, offering a scalable and greener alternative to older, more complex methods. While the term "Novoldiamine" can be ambiguous, its most critical application in the pharmaceutical industry is as the N,N'-diethyl-1,5-pentanediamine precursor for essential medicines. Further research into optimizing yields and reaction conditions for the levulinic acid-based synthesis could further enhance the economic and environmental viability of producing this key pharmaceutical intermediate.

References

Navigating the Solubility Landscape of 2-Amino-5-diethylaminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2-Amino-5-diethylaminopentane (CAS No. 140-80-7), a key intermediate in the synthesis of pharmaceuticals, including antimalarial drugs.[1][2][3] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview based on established principles of amine solubility and outlines a detailed experimental protocol for its determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this versatile diamine.

Introduction to this compound

This compound, also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a colorless liquid with the molecular formula C₉H₂₂N₂.[4] Its structure features a primary amine and a tertiary amine, which largely dictate its chemical behavior and solubility. This compound is a crucial building block in the manufacturing of various chemicals, most notably quinacrine (B1676205) and other antimalarials that share its fundamental side chain.[2][3][5] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Physicochemical Properties:

| Property | Value |

| CAS Number | 140-80-7 |

| Molecular Formula | C₉H₂₂N₂ |

| Molecular Weight | 158.28 g/mol [4] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | ~200-210 °C[1] |

| Density | ~0.817 g/mL at 25 °C[2] |

| Refractive Index | n20/D ~1.4429[2] |

Qualitative Solubility of this compound

Sources consistently indicate that this compound is soluble in water and alcohol.[1][2][3] Generally, aliphatic amines exhibit significant solubility in organic solvents, particularly polar organic solvents.[6] The solubility of amines is influenced by the interplay between the polar amine groups, capable of hydrogen bonding, and the nonpolar alkyl chains.

Given its molecular structure, this compound is expected to be soluble in a range of organic solvents due to the following factors:

-

Polarity: The presence of two nitrogen atoms imparts a degree of polarity to the molecule, facilitating interaction with polar solvents.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while both the primary and tertiary amines can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents like alcohols.

-

Alkyl Nature: The pentane (B18724) backbone and ethyl groups provide nonpolar character, allowing for miscibility with less polar solvents.

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | High polarity and hydrogen bonding capability. |

| Ethers | Diethyl ether, Tetrahydrofuran | Soluble | Moderate polarity and ability to accept hydrogen bonds. |

| Ketones | Acetone, Methyl ethyl ketone | Soluble | Polar aprotic nature allows for dipole-dipole interactions. |

| Esters | Ethyl acetate | Soluble | Moderate polarity. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Apolar nature of the alkyl chain interacts with the solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The nonpolar hydrocarbon portion of the amine will interact favorably. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Less Soluble to Insoluble | The polarity of the amine groups may limit solubility in highly nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable column and detector (e.g., FID) or a titrator for acid-base titration.

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that saturation is achieved.

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a prolonged period (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator) and weigh the remaining solute.

-

Chromatographic Analysis (GC): Dilute the filtered sample with a known volume of the solvent and analyze it using a pre-calibrated gas chromatograph.

-

Titration: Dilute the sample in a suitable solvent and titrate with a standardized acidic solution.

-

-

Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the amount of solute in the known volume of the solvent. Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.

Caption: Logical workflow for solubility assessment of this compound.

Conclusion

References

Spectroscopic Profile of 2-Amino-5-diethylaminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Amino-5-diethylaminopentane. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (ppm) | Notes |

| H-2 | ~2.90 | Multiplet |

| Diethylamino CH₂ | ~2.52 | Quartet |

| H-5 | ~2.41 | Multiplet |

| H-4 | ~1.46 - 1.50 | Multiplet |

| H-3 | ~1.31 | Multiplet |

| Methyl CH₃ (on C-1) | ~1.07 | Doublet |

| Diethylamino CH₃ | ~1.02 | Triplet |

| NH₂ | Not explicitly assigned, variable | Broad singlet, exchanges with D₂O |

Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Assignment | Chemical Shift (ppm) |

| C-2 | ~48.5 |

| C-5 | ~51.5 |

| Diethylamino CH₂ | ~46.8 |

| C-4 | ~35.0 |

| C-3 | ~22.0 |

| Methyl C-1 | ~23.5 |

| Diethylamino CH₃ | ~11.5 |

Note: The chemical shifts are reported for spectra taken in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of amine compounds like this compound.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.

-

Solvent Selection: High-purity deuterated solvents are used to avoid large solvent signals. Chloroform-d (CDCl₃) is a common choice for amines. The choice of solvent should be based on the sample's solubility.

-

Sample Filtration: The sample should be fully dissolved. If any solid particles are present, the solution must be filtered to prevent disruption of the magnetic field homogeneity, which can lead to broad spectral lines.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Data Acquisition:

-

The sample tube is inserted into the spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity.

-

Standard acquisition parameters are used. A typical experiment involves a pulse angle of 30-90°, 8 to 16 scans for ¹H NMR, and a sufficient number of scans for ¹³C NMR to obtain a good signal-to-noise ratio. The acquisition time is typically 2-4 seconds.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3400-3250 | Medium | Two bands are expected for a primary amine: an asymmetric and a symmetric stretch.[1] |

| C-H Stretch (alkyl) | 2960-2850 | Strong | Characteristic of the pentane (B18724) backbone and ethyl groups.[2] |

| N-H Bend (primary amine) | 1650-1580 | Medium | Also known as scissoring vibration.[1] |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium-Weak | Represents the stretching of the carbon-nitrogen bonds.[1] |

| N-H Wag (primary amine) | 910-665 | Broad, Strong | Out-of-plane bending of the N-H bonds.[1] |

Experimental Protocol for IR Spectroscopy (Liquid Sample)

The following protocol describes the acquisition of an IR spectrum for a liquid sample such as this compound using the thin-film method.

Sample Preparation:

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.

-

Using a pipette, place one to two drops of the liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental interferences.

-

Acquire the IR spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.

-

After data acquisition, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to the desiccator.

Logical Relationships and Workflows

Due to the nature of the requested information focusing on fundamental spectroscopic data, there are no complex signaling pathways or experimental workflows to visualize. The relationship between the chemical structure and its spectroscopic output is direct and does not necessitate a diagrammatic representation in this context.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-5-diethylaminopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-5-diethylaminopentane (CAS No. 140-80-7), also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a key diamine intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a primary and a tertiary amine, imparts a versatile reactivity profile that makes it an essential building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in the development of antimalarial drugs. Detailed experimental methodologies and graphical representations of workflows and reaction pathways are included to support research and development efforts.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature, soluble in water and alcohol. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 140-80-7 | [3] |

| Molecular Formula | C₉H₂₂N₂ | [3] |

| Molecular Weight | 158.28 g/mol | [3][4] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | approx. 200-210 °C (at 760 mmHg); 101 °C (at 37 mmHg) | [1] |

| Melting Point | approx. -50 °C | [1] |

| Density | 0.817 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.4429 | [2][4] |

| pKa (Predicted) | 10.81 ± 0.35 | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reductive amination of 5-diethylamino-2-pentanone (B86192). This method is efficient and proceeds via an imine intermediate, which is then reduced to the primary amine. Alternative routes include the catalytic amination of 5-diethylamino-2-pentanol (B1593837) or the hydrogenation of the corresponding oxime.

Experimental Protocol: Representative Reductive Amination

Reaction: Reductive amination of 5-diethylamino-2-pentanone with ammonia (B1221849).

Materials:

-

5-diethylamino-2-pentanone

-

Ammonia (e.g., solution in methanol (B129727) or as ammonium (B1175870) acetate)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[5][6]

-

1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF) (Anhydrous)[5][6]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a solution of 5-diethylamino-2-pentanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 20-60 minutes to facilitate imine formation. Acetic acid (1.1 eq) can be added as a catalyst if the reaction is slow.[5][6]

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. The reaction is mildly exothermic.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCE or another suitable solvent (e.g., ethyl acetate) (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified further by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by its two distinct amino functionalities.

-

Primary Amine (-NH₂): Located at the C2 position, this group is nucleophilic and can participate in a wide range of reactions typical of primary amines, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.

-

Imine Formation: Condensation with aldehydes and ketones.

-

Nucleophilic Substitution: Serving as a nucleophile to displace leaving groups.

-

-

Tertiary Amine (-N(Et)₂): Located at the C5 position, this group is basic but non-nucleophilic due to steric hindrance. Its primary roles are:

-

Acid Scavenger: It readily neutralizes acids in exothermic reactions to form ammonium salts.[2]

-

Directing Group: Its basicity can influence the protonation state of the molecule and affect reactivity at other sites.

-

The molecule is generally incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Reaction with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.[2]

Caption: Reactivity profile of this compound's functional groups.

Applications in Drug Development

The most prominent application of this compound is as a crucial side-chain intermediate in the synthesis of 4-aminoquinoline (B48711) antimalarial drugs, such as Chloroquine and Quinacrine.[1]

Logical Workflow: Synthesis of Quinacrine

The synthesis of Quinacrine involves the nucleophilic substitution of a chlorine atom on the acridine (B1665455) core by the primary amine of this compound.

Caption: Role of this compound in Quinacrine synthesis.

Proposed Mechanism of Action in Malaria

In antimalarial drugs like Chloroquine, the diaminoalkane side chain is critical for efficacy. The terminal diethylamino group, being basic, becomes protonated within the acidic (pH 4.5-5.0) food vacuole of the malaria parasite (Plasmodium falciparum). This protonation traps the drug inside the vacuole, where it can interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.

Caption: Proposed mechanism of drug trapping in the parasite food vacuole.

Safety and Handling

This compound is classified as toxic and corrosive. It can cause severe skin burns and eye damage.[4] Inhalation, ingestion, or skin contact may cause severe injury.[2]

-

Handling: Should be handled in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.[4]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials and ignition sources.[1]

Conclusion

This compound possesses a rich and versatile reactivity profile governed by its primary and tertiary amine groups. Its established role as a cornerstone in the synthesis of 4-aminoquinoline antimalarials highlights its importance in medicinal chemistry. Understanding its synthesis, handling, and specific reaction tendencies is crucial for leveraging this intermediate in the development of novel therapeutics and other advanced chemical applications.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound | 140-80-7 [chemicalbook.com]

- 3. 1,4-Pentanediamine, N1,N1-diethyl- [webbook.nist.gov]

- 4. This compound 97 140-80-7 [sigmaaldrich.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

Unraveling the Discovery and History of Novoldiamine: A Fictional Exploration

Disclaimer: The following in-depth technical guide on "Novoldiamine" is a fictional piece created to fulfill the user's request. As of this writing, there is no publicly available scientific information on a compound named Novoldiamine. All data, experimental protocols, and historical events described below are hypothetical and for illustrative purposes only.

Abstract

Novoldiamine, a novel synthetic diamine, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This document traces the journey of Novoldiamine from its serendipitous discovery to its current stage of preclinical development. We will delve into the key experiments that elucidated its mechanism of action, summarize its pharmacological profile, and provide detailed protocols for its synthesis and primary bioassays. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of immunomodulatory and neuroprotective compounds.

Discovery and Initial Synthesis

The story of Novoldiamine began in 2017 at the fictional "Institute for Advanced Molecular Studies" (IAMS). A research team led by Dr. Aris Thorne was investigating novel catalytic methods for C-N bond formation. During the attempted synthesis of a complex alkaloid, an unexpected side reaction yielded a crystalline compound with unusual spectral properties. This compound, later named Novoldiamine, was initially set aside.

A year later, a lab-wide screening initiative testing archived compounds for unforeseen biological activity revealed that Novoldiamine exhibited potent inhibitory effects on cytokine production in activated macrophages. This serendipitous finding shifted the focus of Dr. Thorne's team towards exploring the therapeutic potential of this novel molecule.

Optimized Synthesis Protocol

The initial synthesis of Novoldiamine was inefficient. The team at IAMS developed an optimized, scalable protocol, which is detailed below.

Experimental Protocol: Optimized Synthesis of Novoldiamine

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

1-bromo-4-nitrobenzene (B128438) (10.1 g, 50 mmol)

-

(S)-1-phenylethanamine (6.05 g, 50 mmol)

-

Palladium(II) acetate (B1210297) (0.224 g, 1 mol%)

-

(R)-BINAP (0.622 g, 1 mol%)

-

Sodium tert-butoxide (14.4 g, 150 mmol)

-

Anhydrous Toluene (B28343) (200 mL)

-

-

Procedure:

-

The flask is charged with palladium(II) acetate, (R)-BINAP, and sodium tert-butoxide.

-

The flask is purged with nitrogen for 15 minutes.

-

Anhydrous toluene is added, followed by 1-bromo-4-nitrobenzene and (S)-1-phenylethanamine.

-

The reaction mixture is heated to 100°C and stirred for 24 hours under a nitrogen atmosphere.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

After cooling to room temperature, the mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 30% ethyl acetate in hexanes) to yield Novoldiamine as a pale yellow solid.

-

Elucidation of Mechanism of Action

Initial studies focused on understanding how Novoldiamine exerted its anti-inflammatory effects. The primary hypothesis centered on the inhibition of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Experiments were designed to determine if Novoldiamine could modulate this pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in a 24-well plate and transfected with an NF-κB luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of Novoldiamine (1, 10, 100 nM) for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (100 ng/mL) for 6 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Luciferase activity is normalized to total protein concentration.

The results, summarized in Table 1, demonstrated a dose-dependent inhibition of NF-κB activation by Novoldiamine.

The Pivotal Role of the Diamine Side Chain: A Deep Dive into the Structure-Activity Relationship of 2-Amino-5-diethylaminopentane Derivatives in Antimalarial Drug Discovery

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and effective antimalarial agents, the structure-activity relationship (SAR) of 2-Amino-5-diethylaminopentane derivatives continues to be a focal point for researchers and drug development professionals. This technical guide elucidates the critical role of this diaminoalkane side chain, commonly employed in 4-aminoquinoline (B48711) antimalarials, in determining potency, overcoming drug resistance, and influencing the mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite.

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core, exemplified by the seminal antimalarial drug chloroquine (B1663885), has been a cornerstone of malaria chemotherapy for decades. Its efficacy hinges on its ability to accumulate in the acidic digestive vacuole of the parasite and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. However, the emergence and spread of chloroquine-resistant strains of P. falciparum have severely compromised its clinical utility. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which facilitates the efflux of the drug from the digestive vacuole.

This has spurred intensive research into structural modifications of the 4-aminoquinoline scaffold to evade this resistance mechanism. A key area of investigation has been the manipulation of the diaminoalkane side chain, for which this compound serves as a crucial building block.

The Structure-Activity Relationship: A Quantitative Perspective

The potency of 4-aminoquinoline derivatives is profoundly influenced by the nature of the substituent at the 7-position of the quinoline (B57606) ring and the structure of the diaminoalkane side chain. The length and branching of this side chain are critical for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.